3-Amino-N,N,N-trimethyl-1-propanaminium chloride

Catalog No.
S685881
CAS No.
19223-69-9
M.F
C6H17ClN2
M. Wt
152.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N,N,N-trimethyl-1-propanaminium chloride

CAS Number

19223-69-9

Product Name

3-Amino-N,N,N-trimethyl-1-propanaminium chloride

IUPAC Name

3-aminopropyl(trimethyl)azanium;chloride

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

InChI

InChI=1S/C6H17N2.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

SLCCHLCXVOABIB-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCN.[Cl-]

Canonical SMILES

C[N+](C)(C)CCCN.[Cl-]

Synthesis and Characterization:

3-Amino-N,N,N-trimethyl-1-propanaminium chloride (also known as (3-aminopropyl)trimethylammonium chloride) is a cationic surfactant, meaning it is a molecule with a positively charged head group and a nonpolar tail. This compound can be synthesized through various methods, including the quaternization of trimethylamine with 3-chloropropan-1-amine []. Its structure and properties are often characterized using various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Antistatic Properties:

One of the primary applications of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride in scientific research is due to its antistatic properties. These properties are attributed to the presence of the charged head group, which can interact with static charges on surfaces and prevent them from accumulating. This makes it a valuable additive in various materials, including polymers used in electronics and personal care products like shampoos and conditioners [, ].

Potential Applications in Drug Delivery:

Recent research explores the potential application of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride in drug delivery systems. The cationic nature of the molecule allows it to interact with negatively charged cell membranes, potentially facilitating the delivery of drugs into cells []. However, further research is needed to fully understand its efficacy and safety in this context.

Other Potential Applications:

Beyond the aforementioned applications, 3-Amino-N,N,N-trimethyl-1-propanaminium chloride is also being investigated for its potential use in:

  • Antimicrobial applications: due to its potential ability to disrupt the cell membranes of microorganisms [].
  • Gene delivery: due to its ability to interact with and condense DNA molecules [].

3-Amino-N,N,N-trimethyl-1-propanaminium chloride, also known as trimethylaminopropylammonium chloride, is a quaternary ammonium compound characterized by its trimethylated nitrogen atom and a propanamine backbone. The molecular formula of this compound is C6H16ClNC_6H_{16}ClN, and its structure features a central nitrogen atom bonded to three methyl groups and one propanamine moiety. This unique structure imparts specific physicochemical properties, such as solubility in water and the ability to form stable complexes with various anions.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with various electrophiles. This property is significant in synthesizing more complex quaternary ammonium compounds.
  • Formation of Salts: The chloride ion can be replaced by other anions to form different salts, which can alter the solubility and reactivity of the compound.
  • Alkylation Reactions: The amine group can undergo alkylation, leading to the formation of derivatives that may have enhanced biological activity or altered physicochemical properties.

Research has indicated that 3-Amino-N,N,N-trimethyl-1-propanaminium chloride exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its quaternary ammonium structure allows it to interact with biological membranes, potentially influencing cell permeability and transport mechanisms.

Studies have also suggested that this compound may have applications in drug delivery systems due to its ability to form complexes with drugs, enhancing their solubility and bioavailability. Furthermore, it has been investigated for its role in modulating cellular signaling pathways.

Several methods exist for synthesizing 3-Amino-N,N,N-trimethyl-1-propanaminium chloride:

  • Quaternization of Amines: The primary method involves the reaction of trimethylamine with 1-bromopropane or 1-chloropropane under basic conditions to yield the quaternary ammonium salt.
  • Methylation of Propylamine: Another approach includes the methylation of propylamine using methyl iodide or dimethyl sulfate, followed by treatment with hydrochloric acid to obtain the chloride salt.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields, providing a more efficient route to produce this compound.

3-Amino-N,N,N-trimethyl-1-propanaminium chloride has several applications across different fields:

  • Antimicrobial Agent: Its effectiveness against bacteria makes it suitable for use in disinfectants and antiseptics.
  • Cosmetic Industry: The compound is utilized in hair conditioners and skin care products due to its conditioning properties and ability to improve product stability.
  • Pharmaceuticals: It serves as an excipient in drug formulations, enhancing solubility and stability.
  • Biotechnology: The compound is used in cell culture media as a growth supplement due to its ability to support cellular growth.

Interaction studies have focused on the compound's ability to form complexes with various biological molecules. Notably:

  • Protein Binding: Research indicates that 3-Amino-N,N,N-trimethyl-1-propanaminium chloride can bind to proteins, potentially affecting their structure and function.
  • Membrane Interaction: Studies suggest that this compound interacts with lipid bilayers, influencing membrane fluidity and permeability.
  • Drug Complexation: The ability of this quaternary ammonium compound to form stable complexes with certain drugs has been explored, indicating potential for improved drug delivery systems.

Several compounds share structural similarities with 3-Amino-N,N,N-trimethyl-1-propanaminium chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Benzalkonium ChlorideC22H38ClNC_{22}H_{38}ClNCommonly used as a disinfectant; broad-spectrum antimicrobial activity.
Cetyltrimethylammonium BromideC21H38BrNC_{21}H_{38}BrNUsed in cosmetics; effective surfactant and antimicrobial agent.
Dodecyltrimethylammonium ChlorideC15H34ClNC_{15}H_{34}ClNKnown for surfactant properties; used in detergents and emulsifiers.

Uniqueness

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is unique due to its specific propanamine structure combined with trimethylation at the nitrogen atom. This configuration enhances its solubility and interaction capabilities compared to other quaternary ammonium compounds. Its balance between hydrophilicity and hydrophobicity allows it to function effectively in both aqueous and organic environments, making it versatile for various applications ranging from pharmaceuticals to cosmetics.

UNII

97GVU8Q3I4

Wikipedia

3-amino-N,N,N-trimethyl-1-propanaminium chloride

Dates

Modify: 2024-04-14

Explore Compound Types